3,3-Difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid
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Overview
Description
3,3-Difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative with the molecular formula C7H8F2O4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid typically involves the introduction of fluorine atoms into a cyclobutane ring. One common method is the fluorination of cyclobutane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutanone, while reduction could produce difluorocyclobutanol.
Scientific Research Applications
3,3-Difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to enzymes or receptors, leading to increased potency and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 3,3-Difluorocyclobutanecarboxylic acid
- 3,3-Difluoro-1-(methoxycarbonyl)cyclobutanone
- 3,3-Difluoro-1-(methoxycarbonyl)cyclobutanol
Comparison: Compared to similar compounds, 3,3-Difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic acid is unique due to its dual fluorination and methoxycarbonyl functional groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,3-difluoro-1-methoxycarbonylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O4/c1-13-5(12)6(4(10)11)2-7(8,9)3-6/h2-3H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCJTHIVWPAUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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